1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound is notable in medicinal chemistry due to its potential biological activities and its role as a precursor in the synthesis of various pharmacologically active molecules. The compound is often used in research related to drug development and therapeutic applications, particularly in targeting specific biological pathways.
The compound can be sourced from specialized chemical suppliers and research institutions that focus on heterocyclic compounds and their derivatives.
1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride falls under the category of heterocyclic organic compounds and is classified as a pyrrolopyridine derivative. Its molecular formula is C9H10ClN3O2, and it has a molecular weight of 215.65 g/mol.
The synthesis of 1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as chromatography are commonly employed for purification.
The molecular structure of 1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride features a pyrrole ring fused to a pyridine ring with a carboxylic acid group at the 7-position and a methyl group at the nitrogen atom.
1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride can undergo various chemical reactions:
The reactivity of this compound is influenced by its functional groups, making it suitable for further derivatization in synthetic chemistry.
The mechanism by which 1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride exerts its biological effects is closely linked to its interaction with specific molecular targets in biological systems.
In medicinal chemistry contexts, this compound may interact with enzymes or receptors, modulating their activity through binding at active sites or allosteric sites. The unique structural features allow it to influence various biochemical pathways potentially involved in disease processes.
1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride is typically a crystalline solid at room temperature.
The presence of both methyl and carboxylic acid groups enhances its reactivity and solubility in polar solvents, making it suitable for biological studies. The hydrochloride form increases aqueous solubility, which is advantageous for pharmacological applications.
This compound has several applications in scientific research:
Pyrrolopyridines represent a class of nitrogen-dense fused heterocycles where a pyrrole ring is annulated to a pyridine ring. The distinct fusion patterns—[2,3-b], [3,2-b], [2,3-c], and [3,2-c]—dictate molecular geometry, electron distribution, and bioactivity. Among these, the [2,3-c] isomer (as in 1-methyl-1H-pyrrolo[2,3-c]pyridine) positions the pyrrole nitrogen adjacent to the pyridine C3 atom, creating a hydrogen bond acceptor/donor profile critical for target engagement [9]. This isomerism profoundly influences physicochemical properties: [2,3-c]-fused derivatives exhibit superior dipole moments (∼4.5 Debye) compared to [3,2-b] isomers (∼3.0 Debye), enhancing protein-ligand interactions through stronger electrostatic complementarity [4]. The 7-position in pyrrolo[2,3-c]pyridines is sterically exposed, facilitating derivatization with carboxylic acid groups to yield bioactive compounds like the title compound [1] [9].
Table 1: Comparative Analysis of Pyrrolopyridine Isomers
Isomer Type | Key Substitution Sites | Representative Bioactive Derivative | Drug Discovery Application |
---|---|---|---|
[2,3-b] | 2-, 3-, 5- | 5-H-Pyrrolo[3,2-b]pyridine-3-carboxamide | Kinase inhibitors |
[3,2-b] | 2-, 5-, 7- | 7-Azaindole | Anticancer agents |
[2,3-c] | 3-, 4-, 7- | 1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | mGluR5 antagonists |
[3,2-c] | 4-, 6-, 7- | Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate | Not reported |
The 1-methyl-1H-pyrrolo[2,3-c]pyridine scaffold serves as a privileged structure for developing metabotropic glutamate receptor 5 (mGluR5) antagonists. Scaffold morphing strategies replaced phenol groups in early leads with bioisosteric pyrrolopyridine cores, improving blood-brain barrier permeability while retaining allosteric binding [4]. The 7-carboxylic acid functionalization—as in the hydrochloride salt derivative (CAS# 2172071-02-0)—enables critical interactions within the receptor’s transmembrane domain. Specifically, the deprotonated carboxylate forms salt bridges with Arg³²⁷ and hydrogen bonds with Tyr⁶⁵⁸, inducing conformational changes that suppress glutamate signaling [4]. Structure-activity relationship (SAR) studies confirm that N-1 methylation enhances metabolic stability by blocking oxidative metabolism at the pyrrole nitrogen, with a ∼50-fold increase in hepatic microsomal half-life compared to unmethylated analogs [2] [4].
Table 2: Impact of 7-Substituents on mGluR5 Binding Affinity
7-Substituent | Binding IC₅₀ (nM) | Solubility (μg/mL) | Notes |
---|---|---|---|
-COOH | 12.3 ± 1.5 | 89 (pH 7.4) | Optimal salt bridge formation |
-CONH₂ | 8.7 ± 0.9 | 42 (pH 7.4) | Increased potency but reduced solubility |
-CH₂OH | 245 ± 18 | >500 | Loss of ionic interactions |
-H | >1000 | 15 | Inactive |
Carboxylic acid groups in heterocycles like pyrrolo[2,3-c]pyridine confer three key pharmaceutical advantages:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: